

In-Depth Technical Guide: 3-(4-Fluorophenyl)-2-phenylpropanoic acid

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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)-2-phenylpropanoic acid

Cat. No.: B1335114

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Executive Summary

This technical guide provides a detailed overview of **3-(4-Fluorophenyl)-2-phenylpropanoic acid**, including its Chemical Abstracts Service (CAS) number and known synonyms. While publicly available information on the specific biological activity, experimental protocols, and signaling pathways for this particular compound is limited, this document serves as a comprehensive resource by presenting data on the broader class of phenylpropanoic acid derivatives and the closely related analogue, 3-(4-Fluorophenyl)propionic acid. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the chemical properties, potential synthetic routes, and pharmacological context of this class of molecules.

Chemical Identification and Properties

1.1. CAS Number and Synonyms

The specific compound of interest, **3-(4-Fluorophenyl)-2-phenylpropanoic acid**, is identified by the following CAS number and synonyms:

Identifier	Value
CAS Number	436086-86-1 [1]
IUPAC Name	3-(4-fluorophenyl)-2-phenylpropanoic acid [1]
Synonyms	3-(4-Fluoro-phenyl)-2-phenyl-propionic acid, DTXSID90389957, RefChem:274599 [1]

1.2. Chemical and Physical Properties

Quantitative data for **3-(4-Fluorophenyl)-2-phenylpropanoic acid** is summarized in the table below. This information is computationally derived and provides a foundational understanding of the molecule's characteristics.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₃ FO ₂	PubChem [1]
Molecular Weight	244.26 g/mol	PubChem [1]
XLogP3	3.5	PubChem [1]
Hydrogen Bond Donor Count	1	PubChem [1]
Hydrogen Bond Acceptor Count	2	PubChem [1]
Rotatable Bond Count	3	PubChem [1]
Exact Mass	244.08995782 Da	PubChem [1]
Topological Polar Surface Area	37.3 Å ²	PubChem [1]
Heavy Atom Count	18	PubChem [1]

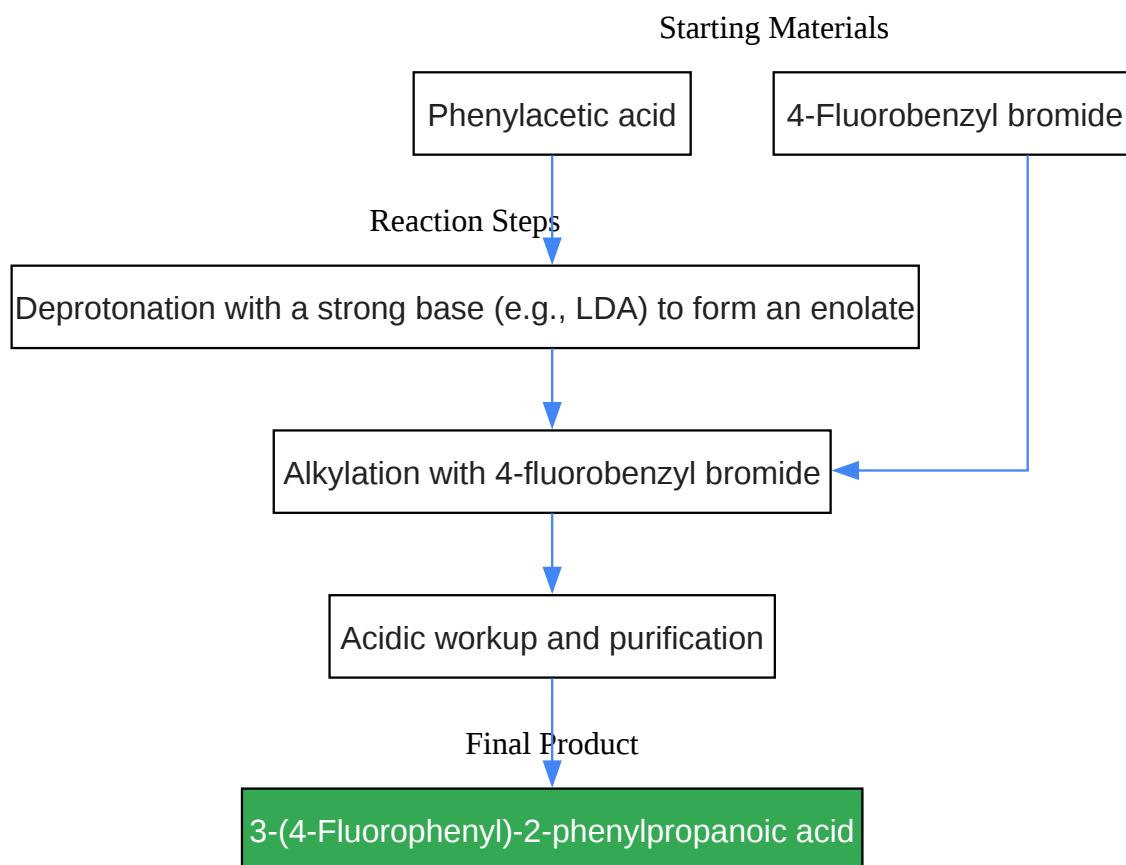
Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols for **3-(4-Fluorophenyl)-2-phenylpropanoic acid** are not readily available in the public domain. However, a general synthetic approach for 2-

arylpropionic acids can be inferred from established organic chemistry principles. One plausible route is the alkylation of a phenylacetic acid derivative.

2.1. Hypothetical Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of **3-(4-Fluorophenyl)-2-phenylpropanoic acid**. This is a generalized representation and would require optimization and experimental validation.



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Figure 1: Conceptual synthetic workflow for **3-(4-Fluorophenyl)-2-phenylpropanoic acid**.

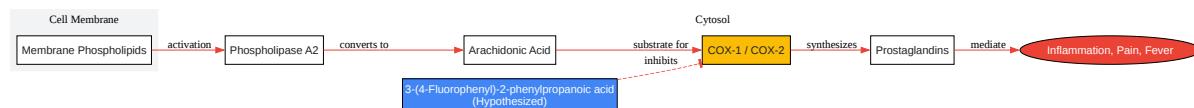
Biological Activity and Signaling Pathways

Specific biological data for **3-(4-Fluorophenyl)-2-phenylpropanoic acid** is not currently available in published literature. However, the broader class of phenylpropanoic acid derivatives is well-known for a range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).

Many arylpropionic acid derivatives exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. This mechanism is central to their anti-inflammatory, analgesic, and antipyretic properties.

3.1. Potential Signaling Pathway: Cyclooxygenase Inhibition

The diagram below illustrates the general mechanism of COX inhibition by NSAIDs, a potential pathway for compounds of this class.



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Figure 2: Hypothesized mechanism of action via COX inhibition.

Conclusion

3-(4-Fluorophenyl)-2-phenylpropanoic acid (CAS 436086-86-1) is a distinct chemical entity for which detailed biological and experimental data are not extensively documented in publicly accessible scientific literature. This guide provides the foundational chemical identifiers and properties of this compound. By examining the broader class of phenylpropanoic acids, it is reasonable to hypothesize that this compound may exhibit biological activities, such as anti-inflammatory effects through the inhibition of cyclooxygenase enzymes. The provided diagrams offer a conceptual framework for its synthesis and potential mechanism of action. Further experimental investigation is required to fully characterize the synthetic pathways,

pharmacological profile, and therapeutic potential of **3-(4-Fluorophenyl)-2-phenylpropanoic acid**. Researchers interested in this molecule are encouraged to use this guide as a starting point for their investigations.

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References

- 1. Preparation of Carbon-14 Labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic Acid as Metallo-beta-lactamases Inhibitor (MBLI), for Coadministration with Beta-lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-(4-Fluorophenyl)-2-phenylpropanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1335114#3-4-fluorophenyl-2-phenylpropanoic-acid-cas-number-and-synonyms]

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